molecular formula C9H4BrClFN B572350 4-Bromo-3-chloro-7-fluoroquinoline CAS No. 1208814-10-1

4-Bromo-3-chloro-7-fluoroquinoline

Cat. No.: B572350
CAS No.: 1208814-10-1
M. Wt: 260.49
InChI Key: LTUIVJKSXMZDLK-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-7-fluoroquinoline is a heterocyclic compound belonging to the quinoline family. It has garnered significant attention due to its potential biological activity and applications in various fields. The compound’s molecular formula is C9H4BrClFN, and it has a molecular weight of 260.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-7-fluoroquinoline typically involves halogenation reactions. One common method is the nucleophilic substitution of a quinoline derivative with bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-7-fluoroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .

Scientific Research Applications

4-Bromo-3-chloro-7-fluoroquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting bacterial and viral infections.

    Industry: It is used in the development of agrochemicals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound’s halogen atoms enhance its binding affinity and specificity towards these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-fluoroquinoline
  • 3-Bromo-4-chloro-6-fluoroquinoline
  • 4-Bromo-6-fluoroquinoline
  • 4-Bromo-8-fluoroquinoline
  • 4-Chloro-7-fluoroquinoline

Uniqueness

4-Bromo-3-chloro-7-fluoroquinoline is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring. This unique combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-3-chloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-9-6-2-1-5(12)3-8(6)13-4-7(9)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUIVJKSXMZDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672653
Record name 4-Bromo-3-chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208814-10-1
Record name 4-Bromo-3-chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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